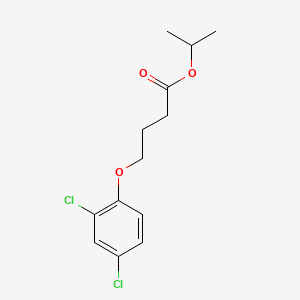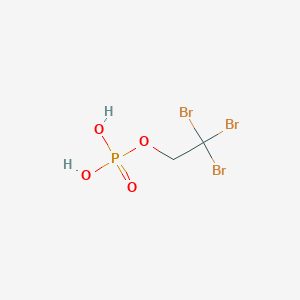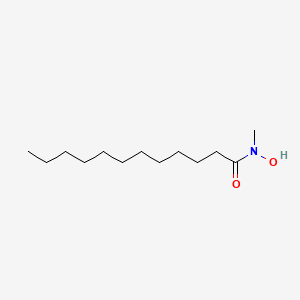
Isopropyl 4-(2,4-dichlorophenoxy)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(2,4-dichlorophenoxy)butyrate is a chemical compound with the molecular formula C13H16Cl2O3. It is an ester derivative of 4-(2,4-dichlorophenoxy)butyric acid and is commonly used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(2,4-dichlorophenoxy)butyrate typically involves the esterification of 4-(2,4-dichlorophenoxy)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2,4-dichlorophenoxy)butyric acid and isopropanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted phenoxybutyrate derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(2,4-dichlorophenoxy)butyrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Isopropyl 4-(2,4-dichlorophenoxy)butyrate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: The parent acid of Isopropyl 4-(2,4-dichlorophenoxy)butyrate.
2,4-DB-dimethylammonium: A derivative of 4-(2,4-dichlorophenoxy)butyric acid with similar herbicidal properties.
Uniqueness
This compound is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid and other derivatives. This uniqueness makes it suitable for specific applications where the ester form is preferred .
Eigenschaften
CAS-Nummer |
51550-63-1 |
|---|---|
Molekularformel |
C13H16Cl2O3 |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
propan-2-yl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-9(2)18-13(16)4-3-7-17-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
DDIQJQKDYCRPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)






![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
